N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-17-6-2-3-7-18(17)16-26-23(29)22(28)25-14-13-20-8-4-5-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h2-3,6-7,9-12,20H,4-5,8,13-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIFAISJPAIGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its biological activity.
- Sulfonyl group : Enhances reactivity and bioavailability.
- Oxalamide moiety : Contributes to the compound's pharmacological profile.
Molecular Formula and Weight
- Molecular Formula : C22H25ClN3O4S
- Molecular Weight : Approximately 475.0 g/mol
The biological activity of this compound can be attributed to its interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds with piperidine structures often modulate neurotransmission pathways by interacting with GPCRs, which are crucial in many physiological processes.
- Enzyme Inhibition : The sulfonamide and oxalamide functionalities suggest potential as enzyme inhibitors, particularly in pathways related to neurotransmitter metabolism.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains .
Enzyme Inhibition
In vitro studies have indicated that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 values for some derivatives were reported as low as 0.63 µM, indicating strong inhibitory potential .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antibacterial Screening :
- Docking Studies :
-
Neuropharmacological Effects :
- Given the structure's resemblance to known CNS-active agents, preliminary studies suggest potential applications in treating psychiatric disorders by modulating serotonin receptors .
Summary of Findings
The biological activity of this compound indicates significant promise in pharmacological research. Its unique structural attributes allow it to function as a multifunctional agent, potentially useful in treating various conditions, particularly those related to microbial infections and neurological disorders.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives in the evidence share structural motifs with the target compound, particularly in their piperidine and chlorophenyl components:
Key Observations :
- The target compound’s 4-chlorophenyl sulfonyl group distinguishes it from analogues with thiazole or fluorophenyl substituents. Sulfonyl groups can enhance metabolic stability and target binding compared to hydroxyl or methyl groups .
- Stereochemistry plays a critical role in antiviral efficacy. For example, compound 8 exists as a single stereoisomer with >95% purity, whereas racemic mixtures (e.g., compound 15 in ) show reduced activity .
Oxalamides in Flavor and Toxicology
Umami-enhancing oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) highlight divergent applications:
Key Observations :
- Flavor-oriented oxalamides prioritize low toxicity and high metabolic stability , with S336 exhibiting negligible CYP inhibition (<50% at 10 µM) . In contrast, antiviral oxalamides may trade off safety for potency.
- The target compound’s 2-methylbenzyl group could influence lipophilicity and bioavailability compared to S336’s polar pyridyl-ethyl group.
Enzyme-Targeted Amides and Sulfonamides
Compounds like 117 (N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide) and W-18 provide insights into substituent effects:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
